molecular formula C10H12N2O B2649172 1,2,3,4-Tetrahydroquinoline-6-carboxamide CAS No. 1016689-72-7

1,2,3,4-Tetrahydroquinoline-6-carboxamide

Cat. No.: B2649172
CAS No.: 1016689-72-7
M. Wt: 176.219
InChI Key: YLPNAIOOSLKUHD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-6-carboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5H2,(H2,11,13) . This suggests that the molecule has a tetrahydroquinoline core with a carboxamide group at the 6th position.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a predicted melting point of 149.57°C and a predicted boiling point of 342.3°C at 760 mmHg . The predicted density is 1.2 g/cm3 and the predicted refractive index is n20D 1.59 .

Scientific Research Applications

Synthesis and Biological Applications:

  • Synthesis and Cytotoxic Activity

    Benzimidazo[2,1-a]isoquinolines with carboxamide side chains, similar in structure to 1,2,3,4-Tetrahydroquinoline-6-carboxamide, have been synthesized. They showed cytotoxic activity in a panel of cell lines, with certain analogues exhibiting significant cytotoxicity (IC50s < 1 μM). This suggests potential applications in cancer research and therapy (Deady et al., 2000).

  • Synthesis for Drug Development

    Rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines provides a novel route to synthesize 1,2,3,4-tetrahydroquinolines. This efficient and selective synthesis method can be vital for producing compounds for pharmaceutical applications (Vieira & Alper, 2007).

  • Potential as Ligands for Serotonin Receptors

    Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands, including tetrahydroquinoline scaffold, suggests potential applications in neurological and psychiatric drug development (Hanna-Elias et al., 2009).

Chemical Properties and Applications:

  • Conformational Study for NMDA Receptor Antagonism

    The study of 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to this compound, for NMDA receptor antagonism highlights the importance of conformational properties in drug design (Carling et al., 1992).

  • Conversion of Carboxylic Acids to Carboxamides

    Niobium pentachloride mediated conversion of carboxylic acids to carboxamides, including synthesis of tetrahydroisoquinoline alkaloid structures, is a practical method with applications in organic synthesis and drug development (Nery et al., 2003).

  • Asymmetric Transfer Hydrogenation in Water

    The study of 1,2,3,4-Tetrahydroquinolines for asymmetric transfer hydrogenation in water showcases their role in synthetic chemistry, particularly in the synthesis of optically pure compounds required in pharmaceuticals (Wang et al., 2009).

  • Solid-Phase Synthesis

    The solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives employing support-bound tyrosine esters in the Pictet-Spengler reaction demonstrates their utility in combinatorial chemistry, which is important for drug discovery (Kane et al., 2004).

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydroquinoline-6-carboxamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPNAIOOSLKUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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